molecular formula C13H19NO3 B12990013 Propyl 3-amino-4-propoxybenzoate

Propyl 3-amino-4-propoxybenzoate

Cat. No.: B12990013
M. Wt: 237.29 g/mol
InChI Key: GTIRGMSQSUTQHW-UHFFFAOYSA-N
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Description

Propyl 3-amino-4-propoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 3-position and a propoxy group at the 4-position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 3-amino-4-propoxybenzoate typically involves a multi-step process:

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Propyl 3-amino-4-propoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a local anesthetic. Its structure allows it to interact with sodium ion channels, blocking nerve impulse conduction and providing localized pain relief .

Medicine: this compound has been investigated for its potential use in topical anesthetics. Its ability to provide localized anesthesia without significant systemic effects makes it a candidate for further development in medical applications .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Propyl 3-amino-4-propoxybenzoate involves its interaction with sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby inhibiting the conduction of nerve impulses. This results in a localized anesthetic effect, providing pain relief without affecting consciousness .

Comparison with Similar Compounds

Uniqueness: Propyl 3-amino-4-propoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propoxy group on the benzoate ring differentiates it from other similar compounds, potentially offering advantages in terms of efficacy and safety .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

propyl 3-amino-4-propoxybenzoate

InChI

InChI=1S/C13H19NO3/c1-3-7-16-12-6-5-10(9-11(12)14)13(15)17-8-4-2/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

GTIRGMSQSUTQHW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCC)N

Origin of Product

United States

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